2-Amino-6-(benzylsulfanyl)-N3-(2-methoxyphenyl)pyridine-3,5-dicarboxamide
Description
2-Amino-6-(benzylsulfanyl)-N3-(2-methoxyphenyl)pyridine-3,5-dicarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with amino, benzylsulfanyl, and methoxyphenyl groups, making it a versatile molecule for chemical reactions and biological interactions.
Properties
IUPAC Name |
2-amino-6-benzylsulfanyl-3-N-(2-methoxyphenyl)pyridine-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-28-17-10-6-5-9-16(17)24-20(27)14-11-15(19(23)26)21(25-18(14)22)29-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H2,22,25)(H2,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAVUCAHYDJZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=C(N=C2N)SCC3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(benzylsulfanyl)-N3-(2-methoxyphenyl)pyridine-3,5-dicarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine core, followed by the introduction of the amino and benzylsulfanyl groups. The methoxyphenyl group is then attached through a series of substitution reactions. Key reagents often include:
Pyridine derivatives: Used as the starting material.
Benzyl mercaptan: Introduced to form the benzylsulfanyl group.
Methoxyphenyl amine: Used for the methoxyphenyl substitution.
Coupling agents: Such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic processes: To enhance reaction efficiency.
Continuous flow reactors: For better control over reaction conditions.
Purification techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(benzylsulfanyl)-N3-(2-methoxyphenyl)pyridine-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The amino and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-6-(benzylsulfanyl)-N3-(2-methoxyphenyl)pyridine-3,5-dicarboxamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be explored for its potential as a biochemical probe or as a precursor for the synthesis of bioactive molecules. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties. The presence of amino and methoxyphenyl groups suggests potential activity as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique structure may impart desirable properties to polymers or other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-6-(benzylsulfanyl)-N3-(2-methoxyphenyl)pyridine-3,5-dicarboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(methylsulfanyl)pyridine-3,5-dicarboxamide: Similar structure but with a methylsulfanyl group instead of benzylsulfanyl.
2-Amino-6-(benzylsulfanyl)-N3-(4-methoxyphenyl)pyridine-3,5-dicarboxamide: Similar but with a different position of the methoxy group.
2-Amino-6-(benzylsulfanyl)-N3-(2-hydroxyphenyl)pyridine-3,5-dicarboxamide: Similar but with a hydroxy group instead of methoxy.
Uniqueness
The uniqueness of 2-Amino-6-(benzylsulfanyl)-N3-(2-methoxyphenyl)pyridine-3,5-dicarboxamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The benzylsulfanyl group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
